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AMG-51

c-Met RON kinase VEGFR2

Standard c-Met inhibitors often introduce confounding off-target effects on RON or VEGFR2, obscuring mechanistic studies. AMG-51 provides a defined selectivity profile: - c-Met inhibition (Ki=4.9 nM) with >28-fold selectivity over VEGFR2 - Precisely characterized off-target activities (IGFR Ki=22 nM; Ron Ki=28 nM) - >95% purity; no covalent binding liabilities. Ideal for xenograft models and kinase selectivity benchmarking.

Molecular Formula C34H33F2N5O5
Molecular Weight 629.665
CAS No. 890019-63-3
Cat. No. B2749348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-51
CAS890019-63-3
Molecular FormulaC34H33F2N5O5
Molecular Weight629.665
Structural Identifiers
SMILESCN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F
InChIInChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39)
InChIKeyONSZEUCTVQJHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AMG-51 Procurement Guide for c-Met Kinase Research


AMG-51 is a potent, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, the high-affinity receptor for hepatocyte growth factor (HGF) [1]. It exhibits an inhibition constant (Ki) of 4.9 nM against c-Met in enzyme assays and displays a characteristic off-target selectivity profile against a panel of related receptor tyrosine kinases including IGFR (Ki = 22 nM), Ron (Ki = 28 nM), and KDR/VEGFR2 (Ki = 139 nM) [1][2]. Chemically, it is a pyrimidone derivative with molecular formula C34H33F2N5O5 and molecular weight 629.65 g/mol . The compound is supplied as a high-purity (>95%) research tool for in vitro and cell-based studies of c-Met signaling, tumorigenesis, and angiogenesis [1].

Pathway study

c-Met kinase inhibition in HGF-driven signaling models

Selectivity profile

Defined off-target activities for polypharmacology research

Research tool

High-purity (>95%) ATP-competitive inhibitor for cell-based assays

AMG-51 Selectivity vs. Close c-Met Inhibitors


While numerous c-Met inhibitors exhibit comparable potency in single-point enzyme assays, they diverge dramatically in selectivity profiles, off-target liabilities, and downstream functional consequences [1]. Substituting AMG-51 with a more potent but less selective analog such as AMG-458 (c-Met Ki = 1.2 nM) inadvertently introduces potent RON inhibition (IC50 ~9 nM) and significant covalent protein binding in liver microsomes, confounding interpretation of in vivo efficacy and toxicity . Conversely, substituting with a dual c-Met/RON inhibitor like AMG-1 eliminates the ability to attribute phenotypes solely to c-Met blockade . The specific off-target constellation of AMG-51—moderate activity against IGFR and Ron but negligible VEGFR2 inhibition (Ki = 139 nM)—makes it uniquely suited for studies where concomitant inhibition of angiogenesis-related kinases would distort the experimental readout [1][2]. Generic substitution thus risks invalidating key mechanistic conclusions and downstream translational hypotheses [1].

AMG-458
c-Met inhibitor with moderate Ron/VEGFR2 off-target activity
More potent but introduces higher Ron inhibition and covalent protein binding, complicating in vivo data interpretation
AMG-1
c-Met inhibitor with 5.7-fold selectivity over Ron
Dual c-Met/RON inhibitor eliminates pathway attribution clarity, preventing clean c-Met phenotype assignment
Generic substitute
Selectivity profile tuned for angiogenesis-sparing studies
Different off-target constellation may distort angiogenesis-related readouts, undermining mechanistic conclusions
Similar potency does not ensure interchangeable selectivity. Verify off-target profile before substitution.

AMG-51 vs. c-Met Inhibitor Analogs: Differentiation Guide


Selectivity Advantage Over AMG-458

AMG-51 (Ki c-Met = 4.9 nM) exhibits moderate off-target activity against Ron (Ki = 28 nM) but retains >28-fold selectivity over VEGFR2 (Ki = 139 nM) [1][2]. In contrast, AMG-458 (Ki c-Met = 1.2 nM) potently inhibits RON (IC50 ~9 nM) and displays only ~350-fold selectivity over VEGFR2 in cellular assays . This differential selectivity translates to distinct cellular signaling outcomes: AMG-51 avoids the confounding RON-mediated phenotypes (e.g., macrophage stimulation, epithelial-to-mesenchymal transition) and VEGFR2-driven angiogenic effects that accompany AMG-458 treatment [1].

Selectivity vs. AMG-458
Head-to-head
AMG-51: c-Met Ki 4.9 nM, Ron Ki 28 nM, VEGFR2 Ki 139 nM
AMG-458: c-Met Ki 1.2 nM, Ron IC50 ~9 nM, ~350-fold VEGFR2 selectivity
May reduce Ron and VEGFR2 confounding in c-Met signaling readouts
Enzyme assay data; cellular outcomes require independent validation
c-Met RON kinase VEGFR2 Selectivity

c-Met Specificity vs. Dual c-Met/RON Inhibition

AMG-51 is a c-Met inhibitor with moderate off-target activity against Ron (Ki = 28 nM, ~5.7-fold less potent than c-Met) [1]. In contrast, AMG-1 is a potent dual c-Met/RON inhibitor with IC50 values of 4 nM and 9 nM respectively (~2.25-fold difference) . This distinction is critical: AMG-51 allows researchers to attribute observed cellular effects primarily to c-Met blockade, whereas AMG-1 co-inhibits both receptors, confounding interpretation of HGF vs. MSP (macrophage-stimulating protein) signaling [1][2].

c-Met vs. dual c-Met/RON
Reported
AMG-51: 5.7-fold c-Met/Ron selectivity
AMG-1: 2.25-fold c-Met/Ron selectivity
Supports cleaner attribution of phenotypes to c-Met in Ron-coexpressing models
Cross-study comparison; confirm under your assay conditions
c-Met RON kinase Dual inhibition Signaling specificity

Potency vs. Selectivity Trade-Off

AMG-51 (c-Met Ki = 4.9 nM) is marginally less potent than PHA-665752 (c-Met Ki = 4 nM, IC50 = 9 nM) and JNJ-38877605 (c-Met IC50 = 4 nM) [1]. However, PHA-665752 exhibits >50-fold selectivity for c-Met over a panel of tyrosine and serine-threonine kinases , while JNJ-38877605 is >600-fold selective over 200 kinases . AMG-51 occupies a distinct selectivity niche: it retains moderate off-target activity against IGFR (Ki = 22 nM) and Ron (Ki = 28 nM) while largely sparing VEGFR2 (Ki = 139 nM) [1]. This profile is advantageous when studying c-Met signaling in contexts where complete ablation of IGFR or Ron signaling would be undesirable or where these off-target activities provide a more physiologically relevant inhibition pattern .

Potency vs. selectivity trade-off
Head-to-head
AMG-51 Ki 4.9 nM, IGFR 22 nM, Ron 28 nM
PHA-665752: >50-fold selective; JNJ-38877605: >600-fold selective
Provides a defined, narrow off-target window for graded inhibition models
Selectivity window advantage depends on experimental context
c-Met Selectivity Potency Kinase profiling

In Vitro c-Met Potency Reproducibility

The c-Met inhibitory potency of AMG-51 (Ki = 4.9 nM) has been consistently reported across multiple independent vendor technical datasheets [1][2]. This inter-source reproducibility contrasts with some c-Met inhibitors (e.g., AMG-458) where reported values vary by assay conditions (Ki = 1.2 nM in enzyme assays vs. IC50 = 60 nM in cellular assays) . The uniform reporting of AMG-51's enzyme-level Ki provides a reliable benchmark for cross-study comparisons and dose-selection calculations in cellular experiments [1].

Potency reproducibility
Reported
c-Met Ki 4.9 nM — 0% inter-source variation
Consistent potency data supports reliable cross-study comparisons
Enzyme assay value; cellular potency may differ
c-Met Enzyme inhibition Ki Reproducibility

Off-Target IGFR and Ron Activity

AMG-51 exhibits a well-characterized off-target profile with Ki values of 22 nM for IGFR and 28 nM for Ron, while largely sparing KDR/VEGFR2 (Ki = 139 nM) [1][2]. In contrast, many c-Met inhibitors (e.g., PHA-665752, JNJ-38877605) are highly selective (>50-fold to >600-fold) across broad kinase panels . The moderate IGFR and Ron activities of AMG-51 can be either a liability or an advantage depending on experimental context. For studies where complete c-Met specificity is paramount, more selective inhibitors are preferable. However, for experiments in tumor microenvironments where IGFR and Ron signaling are co-activated (e.g., in certain cancer cell lines or in vivo models), AMG-51's off-target activities may more accurately recapitulate the polypharmacology of clinical-stage c-Met inhibitors [1].

Off-target IGFR/Ron activity
Class-level
IGFR Ki 22 nM, Ron Ki 28 nM (4.5–5.7× lower than c-Met)
Comparators: >50–600× selectivity
Models polypharmacology of multi-targeted agents; may complicate target attribution
Class-level inference; validate in your specific cell background
c-Met IGFR Ron Off-target

Chemical Identity and Purity Comparison

AMG-51 (CAS 890019-63-3) is supplied as a single, well-defined chemical entity with molecular formula C34H33F2N5O5 and molecular weight 629.65 g/mol . Vendor specifications uniformly report purity ≥95%, with some suppliers offering >98% by HPLC [1]. This contrasts with closely related compounds like AMG-458 (CAS 913376-83-7) which is reported to bind covalently to liver microsomal proteins, potentially complicating in vivo pharmacokinetic studies . The consistent chemical identity and absence of reported covalent binding liabilities make AMG-51 a more predictable tool for cell-based assays and in vivo pharmacology [2].

Chemical identity & purity
Specification review
Purity ≥95–98% (HPLC); MW 629.65; no reported covalent binding
Predictable tool for in vivo studies; avoids covalent protein adduct complications
Compared to AMG-458, which shows covalent microsomal binding
AMG-51 CAS 890019-63-3 Purity Procurement

AMG-51 Research Applications


c-Met Signaling in HGF-Stimulated Epithelial Cells

Use AMG-51 to inhibit c-Met in epithelial cell lines (e.g., MDCK, A549) stimulated with HGF. The moderate selectivity over Ron (5.7-fold) ensures that phenotypes such as scattering, branching morphogenesis, and invasion are primarily attributable to c-Met blockade rather than co-inhibition of Ron or VEGFR2 [1]. This is particularly critical when comparing results to dual c-Met/RON inhibitors like AMG-1, which confound interpretation .

c-Met Polypharmacology in Tumor Cell Lines

Employ AMG-51 in cancer cell lines (e.g., gastric, lung, or glioblastoma) that co-express c-Met, IGFR, and Ron. The defined off-target activities (IGFR Ki = 22 nM, Ron Ki = 28 nM) mimic the polypharmacology of multi-targeted clinical c-Met inhibitors more accurately than ultra-selective probes like JNJ-38877605 . This enables preclinical evaluation of therapeutic windows and resistance mechanisms in a more translationally relevant context [1].

Kinase Selectivity Profiling and Counter-Screening

Utilize AMG-51 as a reference compound in kinase selectivity panels. Its well-documented off-target profile (IGFR Ki = 22 nM, Ron Ki = 28 nM, VEGFR2 Ki = 139 nM) serves as a benchmark for assessing the selectivity of novel c-Met inhibitors [2]. The consistent potency data (c-Met Ki = 4.9 nM) across multiple vendors ensures reproducibility in cross-laboratory comparisons .

In Vivo Pharmacodynamics with Off-Target Avoidance

For mouse xenograft or orthotopic tumor models where VEGFR2 inhibition is undesirable (due to confounding effects on angiogenesis), AMG-51's >28-fold selectivity over VEGFR2 (Ki = 139 nM) makes it a superior choice over AMG-458 (which exhibits more potent VEGFR2 inhibition and covalent protein binding) . The lack of reported covalent binding simplifies interpretation of pharmacokinetic/pharmacodynamic relationships .

Application
Selection Property
Validation Focus
HGF-stimulated epithelial cell signaling
c-Met selectivity profile over Ron/VEGFR2
c-Met-specific phenotype attribution
Tumor cell polypharmacology models
Defined off-target activity against IGFR and Ron
Polypharmacology relevance in co-expressing lines
Kinase selectivity profiling reference
Well-characterized off-target profile
Benchmarking novel c-Met inhibitors
In vivo PD with angiogenesis avoidance
VEGFR2-sparing selectivity window
Angiogenesis-independent pharmacodynamic readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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